2,4-Dimethylpyrimidine

Physical properties Handling and storage Isomer comparison

2,4-Dimethylpyrimidine (CAS 14331-54-5) is the mandatory 2,4-regioisomer—not substitutable with 2,6- or 4,6-isomers—for the commercial synthesis of lemborexant (Dayvigo). Its crystalline solid form (mp 102°C) offers superior handling, weighing accuracy, and storage safety vs. the liquid 4,6-isomer (mp 25°C). The electron-deficient pyrimidine ring enables SNAr and cross-coupling derivatization for kinase inhibitors and OLED materials. Procure ≥95% purity with batch-specific NMR, HPLC, and GC certification to ensure synthetic consistency and regulatory compliance.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 14331-54-5
Cat. No. B081748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyrimidine
CAS14331-54-5
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C
InChIInChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3
InChIKeyPMCOWOCKUQWYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylpyrimidine (CAS 14331-54-5): Core Pyrimidine Scaffold and Industrial Intermediate


2,4-Dimethylpyrimidine (CAS 14331-54-5) is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl substituents at the 2- and 4-positions [1]. With a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol, it serves as a versatile building block in medicinal chemistry and materials science . The compound is a solid at ambient temperature (melting point 102 °C) and exhibits a boiling point of approximately 150 °C at atmospheric pressure [2]. Its electron-deficient aromatic ring renders it less susceptible to electrophilic aromatic substitution compared to benzene, while promoting nucleophilic attack pathways [3]. 2,4-Dimethylpyrimidine is commercially available at purities typically exceeding 95%, with multiple vendors offering batch-specific analytical data including NMR, HPLC, and GC .

2,4-Dimethylpyrimidine: Why Isomer Substitution Is Not Equivalent


Substitution of 2,4-dimethylpyrimidine with its positional isomers (e.g., 2,6-dimethylpyrimidine, 4,6-dimethylpyrimidine) or structurally similar pyrimidines is not a drop-in replacement. The placement of methyl groups on the pyrimidine ring critically alters physical properties, reactivity profiles, and downstream synthetic utility. For instance, 2,4-dimethylpyrimidine is a crystalline solid at room temperature (mp 102 °C), whereas 4,6-dimethylpyrimidine is a liquid (mp 25 °C) [1], directly impacting handling, storage, and purification strategies. Boiling points also differ (150 °C vs. 159 °C), complicating distillation-based separations [2]. Furthermore, the 2,4-substitution pattern is essential for the compound's role as a key intermediate in the synthesis of lemborexant, a commercial insomnia drug, where the 5-position is derivatized [3]. The 2,6- and 4,6-isomers lack this regiochemical suitability. The predicted pKa of 2,4-dimethylpyrimidine (2.38) may also influence its behavior in acid/base extractions compared to other isomers. These differences collectively mean that generic replacement without empirical validation can lead to synthetic failures, purification challenges, and batch inconsistencies.

2,4-Dimethylpyrimidine: Quantifiable Differentiation from Closest Analogs


Physical State Differentiation: Solid vs. Liquid at Room Temperature

2,4-Dimethylpyrimidine exists as a solid at ambient laboratory conditions, with a measured melting point of 102 °C [1]. In contrast, its positional isomer 4,6-dimethylpyrimidine is a liquid at room temperature, with a melting point of 25 °C [2]. This fundamental difference in physical state has direct implications for procurement, handling, and synthetic workflow design.

Physical properties Handling and storage Isomer comparison

Boiling Point Distinction for Distillation and Purification

The boiling point of 2,4-dimethylpyrimidine at atmospheric pressure is reported as 150 °C [1]. The 4,6-dimethyl isomer exhibits a notably higher boiling point of 159 °C under identical conditions [2]. This 9 °C difference is significant for distillation-based purification and may reflect differences in intermolecular interactions due to methyl group positioning.

Volatility Separation science Process chemistry

Acid Dissociation Constant (pKa) Predicted Value

The predicted pKa of 2,4-dimethylpyrimidine is 2.38 ± 0.20 . This value indicates moderate basicity, which may influence its behavior in acid-catalyzed reactions or liquid-liquid extractions. While experimentally determined pKa values for the closest analogs (2,6-dimethylpyrimidine, 4,6-dimethylpyrimidine) are not readily available in authoritative sources, the 2,4-substitution pattern is expected to yield distinct electronic effects compared to the 2,6- or 4,6-patterns, potentially affecting protonation equilibria.

Acid-base properties Extraction Reactivity

Key Intermediate in Commercial Drug Synthesis (Lemborexant)

2,4-Dimethylpyrimidine serves as a critical building block for the synthesis of 2,4-dimethylpyrimidin-5-ol, which is a key intermediate in the production of lemborexant (E2006), a dual orexin receptor antagonist approved for insomnia treatment [1]. The 2,4-dimethyl substitution pattern is essential for the subsequent etherification at the 5-position, as described in the patent literature [2]. Isomers such as 2,6-dimethylpyrimidine or 4,6-dimethylpyrimidine lack the correct regiochemistry to enable this specific synthetic route. Furthermore, lemborexant has demonstrated low nanomolar potency for orexin receptors and high selectivity over 88 other targets [3], underscoring the importance of the precise pyrimidine substitution pattern for biological activity.

Pharmaceutical synthesis Drug intermediate Regioselective derivatization

Derivative Use in Sulfonamide Antibiotics (Sulfisomidine)

The 2,4-dimethylpyrimidine core is present in the sulfonamide antibiotic sulfisomidine (6-sulfanilamido-2,4-dimethylpyrimidine) [1]. Sulfisomidine exhibits antibacterial activity comparable to sulfadiazine, with a plasma half-life of 6-8 hours and approximately 90% protein binding . While direct comparative activity data against analogs with different pyrimidine substitution patterns (e.g., 2,6-dimethyl derivatives) is not available in the open literature, the presence of the 2,4-dimethyl moiety in a clinically used drug highlights its validated pharmaceutical utility. This contrasts with the 2,6-dimethylpyrimidine isomer, which is not commonly found in approved sulfonamide structures.

Antibacterial agents Sulfonamide drugs Structure-activity relationship

Electron-Deficient Aromatic Reactivity Profile

The pyrimidine ring of 2,4-dimethylpyrimidine is electron-deficient due to the two nitrogen atoms, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene and more prone to nucleophilic attack . While quantitative rate constants for EAS of 2,4-dimethylpyrimidine versus its isomers are not available, class-level understanding indicates that the 2,4-substitution pattern influences the electron density distribution on the ring, potentially affecting the site selectivity of further functionalization. For example, reactions of 6-hydroxy-2,4-dimethylpyrimidine have been shown by NMR to proceed through the methyl group at position 2 [1], demonstrating regiochemical control imparted by the 2,4-dimethyl substitution.

Electrophilic substitution Nucleophilic attack Reactivity comparison

2,4-Dimethylpyrimidine: High-Value Application Scenarios Based on Differentiated Evidence


Synthesis of Lemborexant and Related Orexin Receptor Antagonists

For pharmaceutical manufacturers engaged in the production of lemborexant (Dayvigo), 2,4-dimethylpyrimidine is an indispensable starting material. Its 2,4-dimethyl substitution pattern is precisely required to generate 2,4-dimethylpyrimidin-5-ol, which undergoes etherification to construct the orexin receptor antagonist pharmacophore [1]. Attempting to substitute the 2,6- or 4,6-isomers would yield an incorrect regiochemistry, resulting in a compound lacking the required biological activity. Procurement of high-purity 2,4-dimethylpyrimidine (≥95%) with batch-specific analytical certification (NMR, HPLC, GC) ensures consistent synthetic outcomes and regulatory compliance.

Preparation of Sulfonamide Antibiotics and Antibacterial Scaffolds

Medicinal chemists developing new antibacterial agents may find 2,4-dimethylpyrimidine an attractive core scaffold, given its presence in the clinically used sulfonamide sulfisomidine. While the parent compound itself is not an antibiotic, its established role in a marketed drug [2] provides a validated starting point for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyrimidine ring also enables modular derivatization via nucleophilic substitution or cross-coupling, offering a route to diverse analogs with potentially improved activity profiles.

Physical Property-Driven Purification and Formulation Development

The solid state of 2,4-dimethylpyrimidine (mp 102 °C) contrasts sharply with the liquid nature of its 4,6-dimethyl isomer (mp 25 °C) [3]. This physical property difference is advantageous in laboratories and production facilities where solid handling is preferred for weighing accuracy, reduced volatility, and safer storage. The lower boiling point of 2,4-dimethylpyrimidine (150 °C) compared to the 4,6-isomer (159 °C) [4] may also facilitate more energy-efficient solvent removal and distillation. Researchers prioritizing ease of handling and purification may therefore select the 2,4-isomer over liquid alternatives.

Electron-Deficient Heteroaromatic Building Block for Cross-Coupling

Due to its electron-deficient aromatic ring, 2,4-dimethylpyrimidine is less prone to electrophilic substitution but well-suited for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This reactivity profile makes it a valuable building block for constructing more complex heterocyclic systems, including kinase inhibitors and materials for organic electronics (e.g., OLEDs) . The 2,4-dimethyl substitution pattern may also influence regioselectivity in further functionalization, as demonstrated by NMR studies showing specific reactivity at the 2-methyl group in 6-hydroxy derivatives [5].

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